

Environmental fate and dissipation kinetics of Phosalone in citrus orchards

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Compound of Interest

Compound Name: Phosalone

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An In-Depth Technical Guide on the Environmental Fate and Dissipation Kinetics of **Phosalone** in Citrus Orchards

Introduction

Phosalone is an organophosphorus insecticide and acaricide used to control a range of pests on various crops, including citrus trees.[1] As with any agricultural chemical, understanding its environmental fate—how it moves, persists, and breaks down in the ecosystem—is critical for assessing environmental risk and ensuring food safety. **Phosalone** is known to be a non-systemic pesticide, meaning it does not readily penetrate into the plant's vascular system and tends to accumulate in the peel of the fruit and the cuticle of the leaves.[1] This guide provides a comprehensive overview of the dissipation kinetics, degradation pathways, and analytical methodologies relevant to **phosalone** in a citrus orchard environment, intended for researchers and food safety professionals.

Physicochemical Properties of Phosalone

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. **Phosalone** is characterized by its low water solubility and a high octanol-water partition coefficient (Log K_{ow}), indicating a tendency to associate with organic matter, such as soil and the waxy cuticle of citrus fruits, rather than dissolving in water.

Property	Value	Reference
Chemical Class	Organophosphorus, Phosphorodithioate	[1][2]
IUPAC Name	6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one	[3]
Molecular Formula	C ₁₂ H ₁₅ ClNO ₄ PS ₂	[3]
Molar Mass	367.8 g/mol	[3]
Water Solubility	1.4 mg/L at 20°C	[2]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.01 at 20°C	[2]
Vapor Pressure	4.57 x 10 ⁻⁷ mm Hg at 25°C	[2]

Environmental Fate and Dissipation Kinetics

Phosalone dissipates in the environment through several mechanisms, including abiotic processes like photolysis and hydrolysis, and biotic processes such as microbial degradation. Its persistence is generally low, though this varies across different environmental compartments.

Dissipation in Soil and Water

In soil, **phosalone** has a relatively short persistence, with a reported field half-life of 3 to 7 days.[3] Degradation is primarily driven by microbial activity. In aquatic environments, its fate is heavily influenced by sunlight. Photolysis in water at a pH of 5 is very rapid, with a half-life of only 15-20 minutes.[2]

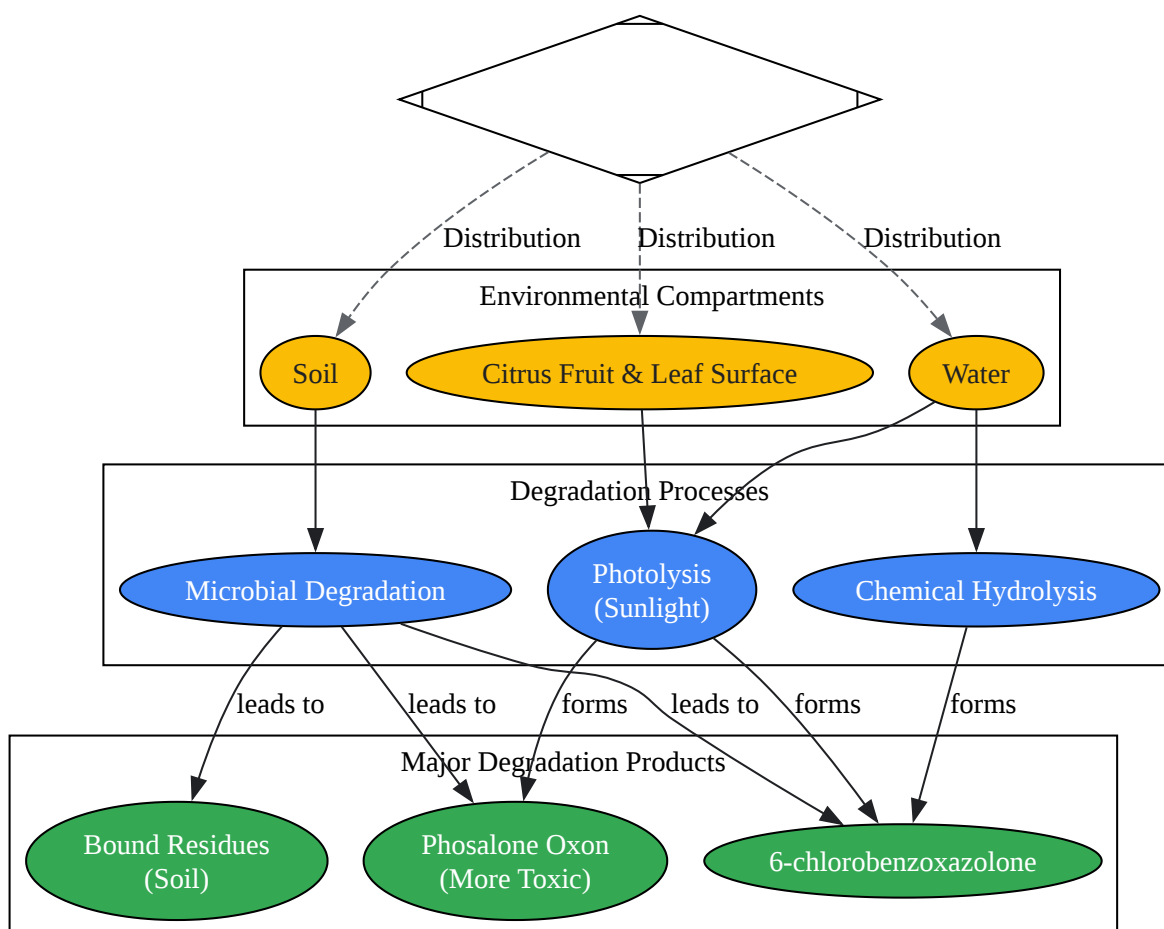
Dissipation on Plant Surfaces

While specific dissipation data for citrus is not extensively detailed in the available literature, studies on other fruit crops provide valuable insights. The dissipation follows first-order kinetics, where the rate of degradation is proportional to the concentration.[4] Half-life values on apples,

grapes, and alfalfa have been reported at 2.5 days, 9.9-16.0 days, and 4.0 days, respectively. [3] Given its properties, **phosalone** residues on citrus are expected to be concentrated on the peel.

Degradation Pathways and Metabolites

Phosalone metabolism in plants is limited, with the parent compound comprising the majority (75-92%) of the detected residues.[2] The primary degradation pathways lead to the formation of several metabolites. Environmental factors such as oxygen and light can convert **phosalone** to **phosalone** oxon, which exhibits higher toxicity.[1] Other significant degradation products include 6-chlorobenzoxazolone, which has been detected at low levels (2-7%) in leaf extracts. [2]



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Experimental Protocols

To accurately determine the dissipation kinetics of **phosalone** in a citrus orchard, rigorous field and laboratory protocols are required.

Field Dissipation Study Design

A typical field study involves the application of **phosalone** to a designated plot of citrus trees, followed by sample collection over a set period.

- Application: Apply **phosalone** using calibrated commercial equipment, such as a lift-mounted sprayer, to ensure uniform coverage at a known rate.[4][5]
- Sampling: Collect random samples of citrus fruits, leaves, and soil from multiple trees within the treated plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days post-application).[4]
- Sample Handling: Place samples in labeled bags and transport them to the laboratory in coolers. Store frozen until analysis to prevent further degradation.

Residue Analysis: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely adopted technique for extracting pesticide residues from high-moisture food matrices like citrus fruits.[6][7][8]

Protocol Steps:

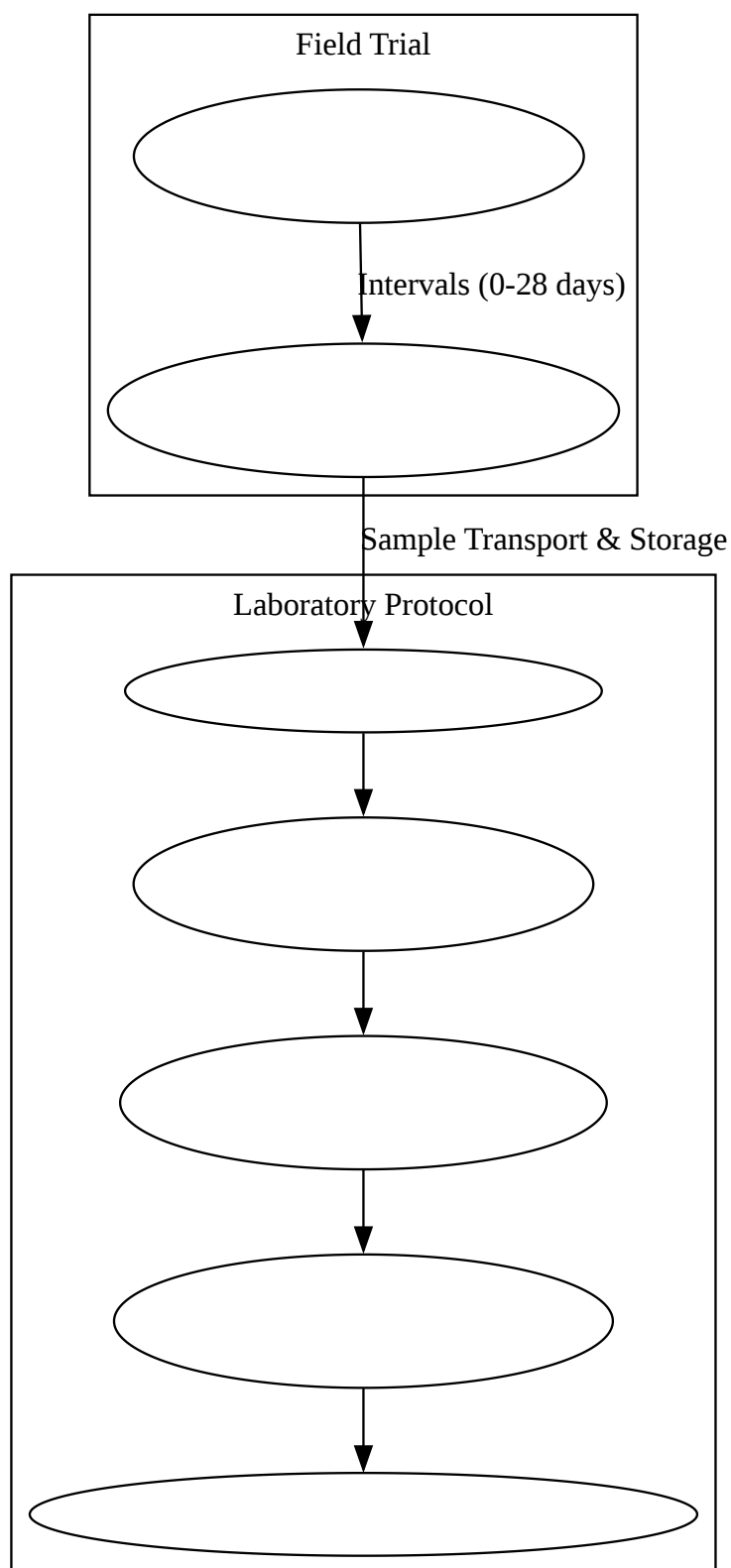
- Homogenization: Weigh 10-15 g of a homogenized sample (e.g., whole orange, peel) into a 50 mL centrifuge tube.[8][9]
- Extraction: Add 10-15 mL of acetonitrile (often containing 1% acetic acid) to the tube. Shake vigorously for 1 minute to ensure thorough mixing with the sample matrix.[9][10]
- Salting-Out (Liquid-Liquid Partitioning): Add a packet of extraction salts, typically containing anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl) or sodium acetate/citrate buffers. Shake vigorously for another minute. The salts absorb water and induce phase separation, driving the pesticides into the acetonitrile layer.[8][9]
- Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to achieve a clean separation between the upper acetonitrile layer and the aqueous/solid sample matrix.[8]
- Cleanup (Dispersive Solid-Phase Extraction - dSPE): Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing dSPE sorbents. This typically includes anhydrous MgSO_4 (to remove residual water) and Primary Secondary Amine (PSA) sorbent, which effectively removes organic acids, sugars, and other matrix components that could interfere with analysis.[7][9]

- Final Preparation: Vortex and centrifuge the dSPE tube. The final, cleaned-up extract is then ready for instrumental analysis.

Instrumental Analysis

The cleaned extracts are analyzed using chromatographic techniques to separate and quantify the **phosalone** residues.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method commonly used for multi-residue pesticide analysis in complex matrices like citrus.[\[6\]](#)[\[7\]](#)[\[11\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): Also a robust and widely used technique suitable for the analysis of organophosphorus pesticides like **phosalone**.[\[12\]](#)[\[13\]](#)
- High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A viable alternative for quantifying **phosalone**, particularly when MS detectors are not available.[\[1\]](#)[\[14\]](#)



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Summary of Quantitative Data

The following tables summarize the key quantitative data regarding the properties, persistence, and degradation of **phosalone**.

Table 1: Physicochemical Properties of **Phosalone**

Property	Value	Reference
Chemical Class	Organophosphorus, Phosphorodithioate	[1][2]
Water Solubility	1.4 mg/L at 20°C	[2]
Log K _{ow}	4.01 at 20°C	[2]

| Vapor Pressure | 4.57 x 10⁻⁷ mm Hg at 25°C |[2] |

Table 2: Dissipation Half-Life (t_{1/2}) of **Phosalone** in Various Matrices Note: Specific, peer-reviewed half-life data for **phosalone** in citrus orchards were not available in the searched literature. The data below is from other relevant matrices.

Matrix	Half-Life (t _{1/2})	Conditions	Reference
Water	15-20 minutes	pH 5, with photolysis	[2]
Soil	3-7 days	Field conditions	[3]
Apples	2.5 days	Field application	[3]
Grapes	9.9-16.0 days	Field application	[3]

| Alfalfa | 4.0 days | Field application |[3] |

Table 3: Major Degradation Products of **Phosalone**

Degradation Product	Description	Reference
Phosalone Oxon	Formed through oxidation by light or metabolic processes. More toxic than the parent compound.	[1]
6-chlorobenzoxazolone	A principal metabolite found at low levels (2-7%) in plant leaf extracts.	[2]

| Bound Residues | In soil, a portion of the residues can become strongly adsorbed to soil organic matter. |[3] |

Conclusion

Phosalone is a non-persistent insecticide whose environmental fate is characterized by rapid degradation, particularly in water through photolysis and in soil via microbial action. While specific dissipation kinetics in citrus fruits require further targeted research, data from other crops suggest a relatively short half-life on plant surfaces. Residues are expected to be concentrated in the peel due to the compound's lipophilic nature and non-systemic properties. The QuEChERS method coupled with LC-MS/MS or GC-MS provides a robust and validated protocol for the accurate monitoring of **phosalone** and its metabolites in citrus, ensuring compliance with regulatory limits and safeguarding consumer health.

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